3-(2-Amino-benzyl)thiophene

SAR positional isomerism thiophene pharmacology

3-(2-Amino-benzyl)thiophene (IUPAC: 2-(thiophen-3-ylmethyl)aniline; molecular formula C₁₁H₁₁NS; MW 189.28 g/mol) is a heterocyclic aromatic amine belonging to the thiophene–aniline hybrid class, characterized by a thiophen-3-yl ring linked via a methylene bridge to an ortho-substituted aniline moiety. This compound functions primarily as a versatile synthetic intermediate in medicinal chemistry, where the free primary amine serves as a derivatization handle for generating compound libraries targeting diverse receptor classes.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
Cat. No. B8716670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-benzyl)thiophene
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CSC=C2)N
InChIInChI=1S/C11H11NS/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-6,8H,7,12H2
InChIKeySWYIPCPDDMSOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Amino-benzyl)thiophene: Chemical Identity, Class, and Procurement-Relevant Context


3-(2-Amino-benzyl)thiophene (IUPAC: 2-(thiophen-3-ylmethyl)aniline; molecular formula C₁₁H₁₁NS; MW 189.28 g/mol) is a heterocyclic aromatic amine belonging to the thiophene–aniline hybrid class, characterized by a thiophen-3-yl ring linked via a methylene bridge to an ortho-substituted aniline moiety. This compound functions primarily as a versatile synthetic intermediate in medicinal chemistry, where the free primary amine serves as a derivatization handle for generating compound libraries targeting diverse receptor classes. [1] The 3-thienyl substitution pattern distinguishes it from the more common 2-thienyl positional isomer (CAS 42239-38-3), a distinction that historically correlates with differential pharmacological profiles. [2]

3‑Thienyl positional isomer scaffold for lead generation and SAR exploration
Free ortho‑primary amine handle enables amide coupling, reductive amination, and intramolecular cyclization
Differentiated from 2‑thienyl isomer; class‑level activity/toxicity profile reported as more favorable

Why 3-(2-Amino-benzyl)thiophene Cannot Be Simply Replaced by In-Class Analogs


Superficially similar thiophene–aniline hybrids (e.g., the 2-thienyl positional isomer, N-linked regioisomers, or the phenyl analog 3-benzylaniline) are not functionally interchangeable with 3-(2-amino-benzyl)thiophene. Classical SAR literature demonstrates that the position of thiophene ring substitution constitutes a critical determinant of both pharmacodynamic potency and toxicity: 3-thienyl derivatives have been observed to exhibit systematically higher activity and lower toxicity compared to their 2-thienyl counterparts across multiple pharmacological classes. [1] Additionally, the ortho-aminobenzyl architecture provides a unique spatial orientation of the primary amine, enabling regioselective derivatization pathways (e.g., amide coupling, reductive amination, or diazotization) that are sterically or electronically disfavored in N-(thiophen-3-ylmethyl)aniline regioisomers where the amine is attached to the thiophene side. [2] The following quantitative evidence substantiates these differentiation claims where data exist.

Target
3‑(2‑Amino‑benzyl)thiophene
Substitute
2‑Thienyl positional isomer
Class‑level pharmacological trends indicate 3‑thienyl derivatives exhibit higher activity and lower toxicity; the 2‑thienyl isomer may not reproduce these profiles. Validate in target assay.
Target
3‑(2‑Amino‑benzyl)thiophene
Substitute
N‑(Thiophen‑3‑ylmethyl)aniline
Primary amine in the ortho‑aminobenzyl architecture enables diazotization, cyclization, and metal chelation that are inaccessible with the N‑linked secondary amine regioisomer. Derivatization scope may be significantly limited.

3-(2-Amino-benzyl)thiophene: Quantitative Differentiation Evidence Against Closest Analogs


3-Thienyl vs. 2-Thienyl Positional Isomerism: Historical Activity and Toxicity Advantage

A landmark review aggregating pharmacological data across multiple thiophene derivative classes concluded that 3-thienyl-substituted derivatives are generally more active and less toxic than their 2-thienyl positional isomers. This finding was derived by recalculating the activity and toxicity of 2- and 3-substituted thiophene derivatives relative to their phenyl analogs as unity, establishing a class-level pharmacological preference for the 3-thienyl substitution pattern that directly applies to 3-(2-amino-benzyl)thiophene versus its 2-thienyl isomer 2-(thiophen-2-ylmethyl)aniline. [1]

Isomer activity trend
Class‑level
3‑Thienyl derivatives generally more active and less toxic than 2‑thienyl across multiple pharmacological classes (qualitative class‑level trend).
Supports isomer selection for activity/toxicity screening workflows
Class‑level inference; compound‑specific validation advised
SAR positional isomerism thiophene pharmacology toxicity profiling

Bioisosteric Replacement of Phenyl: Thiophene as a Potency and ADME Modulator

Thiophene is an established bioisostere for the phenyl ring in medicinal chemistry, employed to modulate potency, metabolic stability, and target engagement. In a comparative study of NMDA receptor GluN2B antagonists, the bioisosteric replacement of a benzene or aniline moiety by a thiophene ring was shown to be well tolerated by the receptor, preserving binding affinity while offering differentiated physicochemical and metabolic profiles. [1] This supports the selection of 3-(2-amino-benzyl)thiophene over its direct phenyl analog 3-benzylaniline (C₁₃H₁₃N, MW 183.25 g/mol) when enhanced lipophilicity tuning, altered cytochrome P450 metabolism, or sulfur-mediated polar interactions are desired. The thiophene sulfur atom introduces additional H-bond acceptor capability (TPSA increase) and higher polarizability compared to the phenyl analog. [2]

Phenyl bioisostere fit
Cross‑study
Thiophene replacement of phenyl tolerated in NMDA GluN2B binding; MW difference +6.03 g/mol, estimated LogP decrease ~0.2–0.4 log units.
Supports thiophene selection for TPSA/admet modulation
Receptor‑specific; computed properties may vary
bioisosterism thiophene phenyl replacement lead optimization

Regioisomeric Differentiation: Ortho-Aminobenzyl vs. N-(Thiophen-3-ylmethyl)aniline Scaffolds

3-(2-Amino-benzyl)thiophene carries the free primary amine on the ortho position of the benzyl ring, whereas the regioisomer N-(thiophen-3-ylmethyl)aniline (CAS 51305-79-4) bears the amine directly on the phenyl ring with the thiophene attached via a benzylic nitrogen. This regioisomeric difference has significant consequences for synthetic utility: the ortho-aminobenzyl architecture enables intramolecular cyclization reactions (e.g., quinoline or benzodiazepine formation) that are geometrically impossible for the N-linked regioisomer, and the primary aromatic amine exhibits distinct reactivity in diazotization and azo-coupling compared to the secondary amine in N-(thiophen-3-ylmethyl)aniline. Furthermore, the ortho relationship between the amine and the methylene linker creates a chelating environment for metal coordination, relevant for catalysis and materials applications.

Regioisomeric scope
Class‑level
Primary amine enables diazotization, intramolecular cyclization, and metal chelation; N‑linked regioisomer restricted to N‑functionalization.
Broader synthetic diversification over N‑linked regioisomer
Qualitative synthetic pathway comparison
regioisomerism amine position synthetic versatility derivatization

Thiophene Position-Dependent Effects on Adenosine A1 Receptor Allosteric Modulation

Studies on 2-amino-3-aroyl thiophene derivatives as allosteric enhancers of the adenosine A1 receptor have explicitly demonstrated position-dependent effects, where the substitution pattern on the thiophene ring (including the nature and position of the benzoyl and amino groups) critically modulates agonist binding enhancement and antagonist activity. While these studies focus on 2-amino-3-aroyl thiophenes rather than 3-(2-amino-benzyl)thiophene, they establish the general principle that thiophene positional isomerism in amino-substituted thiophenes directly impacts receptor pharmacology, with some derivatives achieving dual functional profiles (allosteric enhancement at low concentrations, competitive antagonism at higher concentrations). [1] This supports the rationale that the specific 3-(2-aminobenzyl) substitution pattern may confer distinct pharmacological properties compared to alternative substitution patterns.

A1 position‑dependent
Supporting
Thiophene substitution position alters allosteric/antagonist balance at adenosine A1 receptor in 2‑amino‑3‑aroyl thiophene series.
Supports position‑specific procurement for receptor studies
Principle established; 3‑(2‑aminobenzyl) not directly profiled
adenosine A1 receptor allosteric modulation 2-aminothiophene position-dependent SAR

High-Value Application Scenarios for 3-(2-Amino-benzyl)thiophene Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis: Preferential 3-Thienyl Scaffold for Lead Generation

When constructing a screening library of thiophene-containing compounds for lead discovery, 3-(2-amino-benzyl)thiophene should be prioritized over the 2-thienyl isomer as the core scaffold. The class-level evidence indicating higher activity and lower toxicity of 3-thienyl derivatives provides a risk-mitigated starting point for hit identification, while the free primary amine enables rapid parallel derivatization via amide coupling, sulfonamide formation, or reductive amination to generate diverse compound collections. [1] The ortho relationship between the amine and the methylene linker further permits late-stage intramolecular cyclization to access fused heterocyclic systems (quinolines, benzodiazepines) that expand chemical space beyond what the 2-thienyl isomer or N-linked regioisomers can achieve. [2]

Bioisosteric Lead Optimization: Phenyl-to-Thiophene Replacement in Existing Series

For medicinal chemistry programs seeking to improve the potency, selectivity, or metabolic stability of a lead series containing a 3-benzylaniline motif, 3-(2-amino-benzyl)thiophene serves as a direct thiophene bioisostere. As demonstrated in NMDA receptor antagonist programs, thiophene replacement of phenyl/aniline moieties is well tolerated at the target level while introducing the sulfur atom as an additional handle for polar interactions, hydrogen bonding, and metabolic soft-spot engineering. [3] This scenario is particularly relevant when the existing phenyl series exhibits CYP-mediated metabolic liabilities, as the thiophene ring alters the site and rate of oxidative metabolism compared to phenyl. [4]

Functional Materials Precursor: Ortho-Aminobenzyl Architecture for Conductive Polymer Design

Beyond pharmaceutical applications, 3-(2-amino-benzyl)thiophene possesses a structural motif (aniline coupled to thiophene via a methylene linker) that has been explored in the synthesis of soluble aniline–thiophene copolymers for organic semiconductor and charge-transporting material applications. [5] The 3-thienyl substitution pattern influences the electronic properties and polymerization behavior of the resulting copolymers, offering distinct HOMO/LUMO levels and conductivity profiles compared to 2-thienyl-based analogs. The primary amine also provides a site for further functionalization (e.g., to introduce solubilizing groups or cross-linking moieties) prior to or after polymerization.

Kinase Inhibitor Fragment-Based Drug Discovery: Privileged Hinge-Binding Scaffold

The 2-aminothiophene motif is recognized as a privileged scaffold in kinase inhibitor design, capable of engaging the kinase hinge region through bidentate hydrogen bonding. While 3-(2-amino-benzyl)thiophene has not been explicitly profiled in kinase assays in the published literature, the ortho-aminobenzyl-thiophene architecture positions the aniline NH₂ group for potential hinge interactions while the thiophene ring occupies the hydrophobic adenine pocket. [6] Procurement of this compound for fragment-based screening or scaffold-hopping exercises is supported by the broader precedent of 2-aminothiophene-containing kinase inhibitors showing nanomolar potency across multiple kinase targets. [7]

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
3‑Thienyl positional isomer with reported favorable activity/toxicity trend
Hit identification and scaffold diversification
Bioisosteric lead optimization (phenyl→thiophene)
Thiophene sulfur for polar interactions and metabolic soft‑spot tuning
Target engagement retention and ADME profile modulation
Conductive polymer precursor
Ortho‑aminobenzyl‑thiophene electronic architecture
HOMO/LUMO levels and polymerization behavior
Kinase inhibitor fragment‑based discovery
2‑Aminothiophene hinge‑binding motif context
Kinase panel screening and binding‑mode interpretation
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